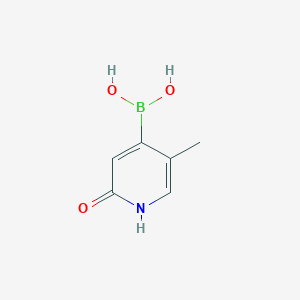
2-Hydroxy-5-methylpyridine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methylpyridine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid can be achieved through several methods. One common approach involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates . Another method includes the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane . Additionally, iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation has also been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, trialkylborates, and tetraalkoxydiboron . Reaction conditions typically involve mild temperatures and the use of organic solvents such as toluene or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce pyridine derivatives .
Applications De Recherche Scientifique
2-Hydroxy-5-methylpyridine-4-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methylpyridine-4-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the transfer of functional groups in chemical reactions. The boronic acid group acts as a Lewis acid, interacting with nucleophiles and electrophiles to promote reaction pathways . In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methylpyridine-2-boronic acid
- 2-Methylpyridine-4-boronic acid pinacol ester
- 2-(Hydroxymethyl)pyridine-5-boronic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-5-methylpyridine-4-boronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This unique substitution pattern enhances its reactivity and makes it a versatile reagent in various chemical transformations. Additionally, its ability to form stable complexes with metal catalysts distinguishes it from other boronic acids .
Propriétés
Formule moléculaire |
C6H8BNO3 |
|---|---|
Poids moléculaire |
152.95 g/mol |
Nom IUPAC |
(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-3-8-6(9)2-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) |
Clé InChI |
XAIDLXYLCUQHSW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=O)NC=C1C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


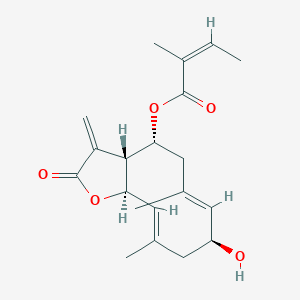
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
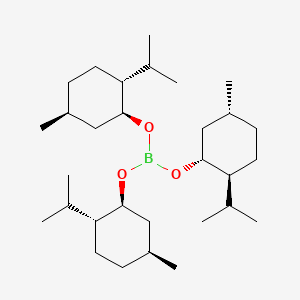
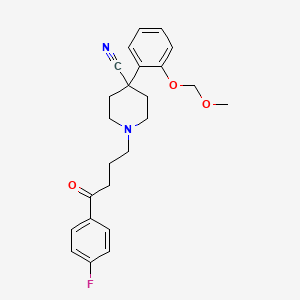
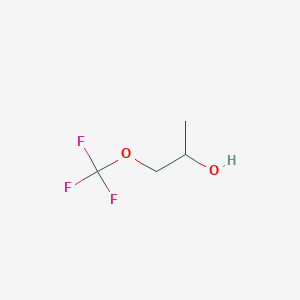

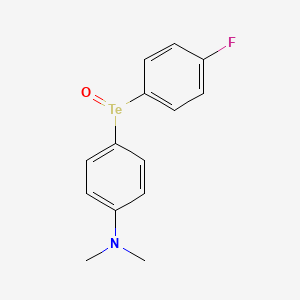
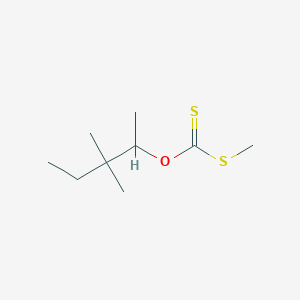
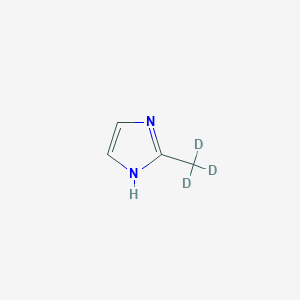
![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)
